molecular formula C25H21FN2O4 B5128916 N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-3-fluoro-N-(4-methoxybenzyl)benzamide

N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-3-fluoro-N-(4-methoxybenzyl)benzamide

Cat. No. B5128916
M. Wt: 432.4 g/mol
InChI Key: AJYDNWVASUCXNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-3-fluoro-N-(4-methoxybenzyl)benzamide, also known as FP1, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. FP1 is a synthetic compound that belongs to the class of pyrrolidine derivatives and has been synthesized using a specific method.

Mechanism of Action

N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-3-fluoro-N-(4-methoxybenzyl)benzamide exerts its biological effects by binding to specific receptors and enzymes in the body. This compound has been found to bind to the acetylcholinesterase enzyme, inhibiting its activity and leading to an increase in acetylcholine levels in the brain. This compound has also been found to bind to the sigma-1 receptor, leading to the modulation of various cellular processes, including calcium signaling and protein folding.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects in various studies. This compound has been found to exhibit anti-inflammatory effects by inhibiting the production of inflammatory cytokines and increasing the levels of anti-inflammatory cytokines. This compound has also been found to exhibit antitumor effects by inducing apoptosis and inhibiting tumor cell proliferation. This compound has also been found to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-3-fluoro-N-(4-methoxybenzyl)benzamide has several advantages for lab experiments, including its high potency, selectivity, and specificity. This compound can be easily synthesized using a specific method, and its purity can be easily determined using various analytical techniques. However, this compound has several limitations, including its high cost, limited availability, and potential toxicity.

Future Directions

N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-3-fluoro-N-(4-methoxybenzyl)benzamide has several potential future directions for research. This compound can be further studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound can also be further modified to enhance its potency, selectivity, and specificity. Additionally, this compound can be studied for its potential applications in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer.
Conclusion:
In conclusion, this compound is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using a specific method and exhibits a range of biological activities, including anti-inflammatory, antitumor, and neuroprotective effects. This compound has several advantages for lab experiments, including its high potency, selectivity, and specificity. However, this compound also has several limitations, including its high cost, limited availability, and potential toxicity. This compound has several potential future directions for research, including its potential applications in various diseases and its modification to enhance its potency and selectivity.

Synthesis Methods

N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-3-fluoro-N-(4-methoxybenzyl)benzamide is synthesized using a specific method that involves the reaction of 3-fluoro-N-(4-methoxybenzyl)benzamide with 1-phenyl-3-pyrrolidinone in the presence of a catalyst. The reaction occurs under specific conditions, including a specific temperature, pressure, and reaction time. The resulting product is purified using various techniques, including recrystallization and chromatography.

Scientific Research Applications

N-(2,5-dioxo-1-phenyl-3-pyrrolidinyl)-3-fluoro-N-(4-methoxybenzyl)benzamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. This compound has been found to exhibit a range of biological activities, including anti-inflammatory, antitumor, antifungal, and antiviral properties. This compound has also been found to be a potent inhibitor of various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase.

properties

IUPAC Name

N-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-3-fluoro-N-[(4-methoxyphenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FN2O4/c1-32-21-12-10-17(11-13-21)16-27(24(30)18-6-5-7-19(26)14-18)22-15-23(29)28(25(22)31)20-8-3-2-4-9-20/h2-14,22H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYDNWVASUCXNO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN(C2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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